- Catalytic enantioselective epoxidation of nitroalkenes, Chemical Communications (Cambridge, 2016, 52(65), 10060-10063

Cas no 95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide)

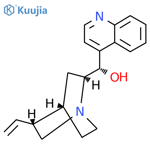

95088-20-3 structure

Nome del prodotto:N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

Numero CAS:95088-20-3

MF:C27H28BrF3N2O

MW:533.423236846924

MDL:MFCD00082433

CID:61764

PubChem ID:11421253

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-(4-Trifloromethybenzyl)cinchoninum bromide

- (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide

- N-(4-TRIFLUOROMETHYLBENZYL)CINCHONINIUM BROMIDE

- U112

- N-(4-Trifluoromethylbenzyl)cinchoniniumbromide

- N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide, 80%

- N-[4-(trifluoromethyl)benzy]cinchoninium bromide

- N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide

- (2R,4S,5R)-2-((S)-hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinyl-1-azoniabicyclo[2.2.2]octane bromide

- 95088-20-3

- SCHEMBL1657858

- n-[4-(trifluoromethyl)benzyl]-cinchoninium bromide

- (2R,4S,5R)-2-((S)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide

- (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide

- N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

-

- MDL: MFCD00082433

- Inchi: 1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32+;/m0./s1

- Chiave InChI: LOCWWLLFHKDFLF-IGKFHUQKSA-M

- Sorrisi: C(C1C=CC(C(F)(F)F)=CC=1)[N@+]12CC[C@H]([C@H](C1)C=C)C[C@@H]2[C@H](C1C=CN=C2C=CC=CC=12)O.[Br-]

Proprietà calcolate

- Massa esatta: 532.13400

- Massa monoisotopica: 532.13371g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 34

- Conta legami ruotabili: 5

- Complessità: 691

- Conteggio di unità legate in modo Covalent: 2

- Conto di stereocentri atomici definito: 4

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: niente

- XLogP3: niente

- Superficie polare topologica: 33.1Ų

Proprietà sperimentali

- Colore/forma: Polvere giallo pallido

- Punto di fusione: 245 ºC (dec.)

- Punto di ebollizione: °Cat760mmHg

- Punto di infiammabilità: °C

- PSA: 33.12000

- LogP: 2.86120

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Informazioni sulla sicurezza

- WGK Germania:3

- Codice categoria di pericolo: R36/37/38

- Istruzioni di sicurezza: S22-S24/25-S26-S36

- CODICI DEL MARCHIO F FLUKA:3

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | T902025-50mg |

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide |

95088-20-3 | 50mg |

$75.00 | 2023-05-17 | ||

| TRC | T902025-10mg |

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide |

95088-20-3 | 10mg |

$64.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D634569-5g |

(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |

95088-20-3 | 98% | 5g |

$695 | 2024-08-03 | |

| eNovation Chemicals LLC | D634569-1g |

(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |

95088-20-3 | 98% | 1g |

$225 | 2024-08-03 | |

| A2B Chem LLC | AI63884-100mg |

N-(4-Trifluoromethylbenzyl)cinchoninium bromide |

95088-20-3 | 95% | 100mg |

$46.00 | 2024-07-18 | |

| 1PlusChem | 1P00IJ70-100mg |

Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)- |

95088-20-3 | 98% | 100mg |

$90.00 | 2024-04-19 | |

| A2B Chem LLC | AI63884-1g |

N-(4-Trifluoromethylbenzyl)cinchoninium bromide |

95088-20-3 | 95% | 1g |

$250.00 | 2024-07-18 | |

| Aaron | AR00IJFC-100mg |

Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)- |

95088-20-3 | 98% | 100mg |

$66.00 | 2025-02-13 | |

| A2B Chem LLC | AI63884-250mg |

N-(4-Trifluoromethylbenzyl)cinchoninium bromide |

95088-20-3 | 95% | 250mg |

$80.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D634569-1g |

(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |

95088-20-3 | 98% | 1g |

$225 | 2025-03-01 |

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- Asymmetric epoxidation of α,β-unsaturated ketones under phase-transfer catalyzed conditions, Tetrahedron Letters, 1998, 39(41), 7563-7566

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 3 h, 80 °C; 80 °C → 25 °C

Riferimento

- Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (-)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents, Journal of the American Chemical Society, 2017, 139(10), 3736-3746

Metodo di produzione 4

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 4 h, 80 °C; 80 °C → rt

1.2 Reagents: Diethyl ether ; 0.5 h, rt

1.2 Reagents: Diethyl ether ; 0.5 h, rt

Riferimento

- Synthesis of cinchonine quaternary ammonium salts and the catalysis of asymmetric alkylation, Gaodeng Xuexiao Huaxue Xuebao, 2010, 31(8), 1564-1569

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Synthesis and antimicrobial activity of enantioenriched viridicatumtoxin B analogs, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Monodeazacinchona alkaloid derivatives: synthesis and preliminary applications as phase-transfer catalysts, European Journal of Organic Chemistry, 2002, (13), 2087-2093

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Asymmetric Weitz-Scheffer epoxidation of isoflavones with hydroperoxides mediated by optically active phase-transfer catalysts, Journal of Organic Chemistry, 2002, 67(1), 259-264

Metodo di produzione 8

Condizioni di reazione

Riferimento

- Asymmetric synthesis of N-arylaziridines, Tetrahedron: Asymmetry, 2002, 12(24), 3349-3365

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 3.5 h, reflux

Riferimento

- Asymmetric Direct α-Hydroxylation of β-Oxo Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts, European Journal of Organic Chemistry, 2010, (34), 6525-6530

Metodo di produzione 10

Condizioni di reazione

1.1 Solvents: Isopropanol ; reflux

Riferimento

- Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors, Pharmaceuticals, 2022, 15(10),

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Raw materials

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Preparation Products

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Letteratura correlata

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide) Prodotti correlati

- 1076198-94-1(O-Benzyl-S-methyl-3-thioacetaminophen)

- 1213564-65-8((2S)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol)

- 104996-57-8(2-[(4-methylquinolin-2-yl)sulfanyl]acetamide)

- 926213-98-1(2-(1-cyclopropyl-N-methylformamido)acetic acid)

- 1386379-86-7(2-(Benzyloxy)-3,5-dimethylbenzaldehyde)

- 1361762-07-3(2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde)

- 76708-82-2(2,3,4'-Trimethyl-1,1'-biphenyl)

- 6186-98-7((Z)-11-Octadecenyl Acetate)

- 1806052-57-2(3-Bromo-4-(difluoromethyl)-6-fluoro-2-iodopyridine)

- 1172072-83-1(2-bromo-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95088-20-3)N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

Purezza:99%

Quantità:1g

Prezzo ($):364